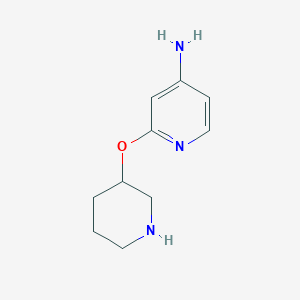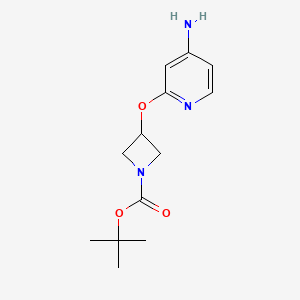
(2-CarbaMoyl-pyrrol-1-yl)-carbaMic acid ethyl ester
Overview
Description
(2-CarbaMoyl-pyrrol-1-yl)-carbaMic acid ethyl ester (also known as 2-CPE) is a compound that has been studied in the scientific community due to its potential application in various fields. This compound is a derivative of carbaMic acid, a naturally occurring organic acid, and is composed of a carbaMoyl group and a pyrrol-1-yl group. Due to its unique structure, 2-CPE has been studied for its potential uses in synthetic chemistry, biochemistry, and other scientific fields.
Scientific Research Applications
Ethyl Carbamate in Foods and Beverages
Ethyl Carbamate (EC) or Urethane , the ethyl ester of carbamic acid, occurs at low levels in many fermented foods and beverages. It is genotoxic and carcinogenic to various species, classified as a "probably carcinogenic to humans" group 2A carcinogen by WHO's IARC. High levels of EC can be found in distilled spirits, with its formation involving chemical mechanisms from urea and cyanide. The review also discusses ethyl carbamate formation mechanisms, determination methods, and prevention methods to lower its levels in food (Weber & Sharypov, 2009).
Carbamates as AChE Inhibitors
Carbamates are esters of substituted carbamic acids acting as effective acetylcholinesterase (AChE) inhibitors, developed as insecticides and therapeutic agents. The decarbamoylation rate constants for carbamic acid esters with different carbamoyl groups indicate their potency as AChE inhibitors, influencing their effectiveness and potential applications in pest control and therapeutic contexts (Rosenberry & Cheung, 2019).
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic Acid Derivatives , possessing a phenyl acrylic acid functionality, have shown significant anticancer potentials. The review covers the synthesis, biological evaluation, and antitumor efficacy of various cinnamic acid derivatives, highlighting their potential as traditional and synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Lactic Acid as a Feedstock in Green Chemistry
Lactic Acid , derived from the fermentation of biomass sugars, serves as a feedstock for producing various valuable chemicals via chemical and biotechnological routes. This includes pyruvic acid, acrylic acid, and lactate ester, illustrating the potential of lactic acid and its derivatives in sustainable chemistry and material science applications (Gao, Ma, & Xu, 2011).
Hyaluronan Esterification for Biomedical Applications
Hyaluronan Derivatives obtained by partial or total esterification of hyaluronan's carboxyl groups have been developed for various clinical applications. These derivatives offer a range of biological properties, making them suitable for applications in tissue engineering and regenerative medicine (Campoccia et al., 1998).
properties
IUPAC Name |
ethyl N-(2-carbamoylpyrrol-1-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-2-14-8(13)10-11-5-3-4-6(11)7(9)12/h3-5H,2H2,1H3,(H2,9,12)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNKNTMUZVUAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1C=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-CarbaMoyl-pyrrol-1-yl)-carbaMic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid](/img/structure/B1434425.png)
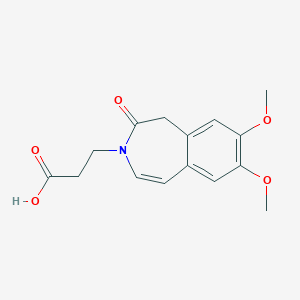
![3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1434428.png)
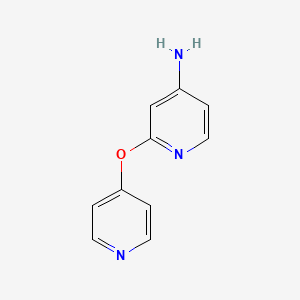
![3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1434431.png)
![Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434432.png)
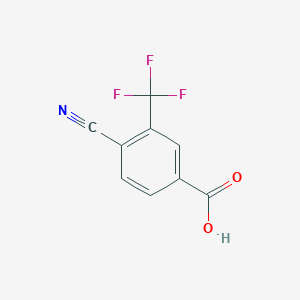
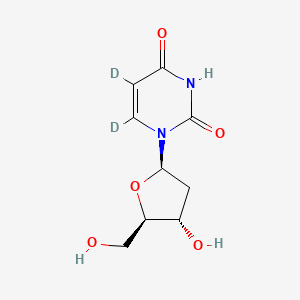
![4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1434439.png)
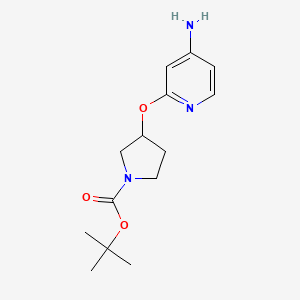
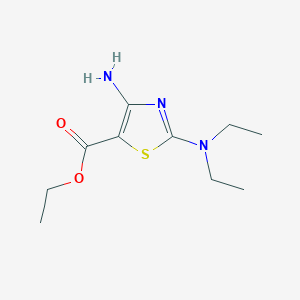
![[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid](/img/structure/B1434443.png)
